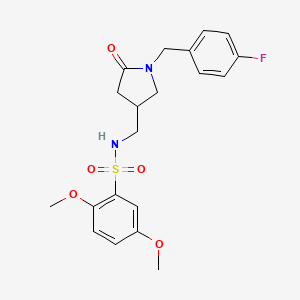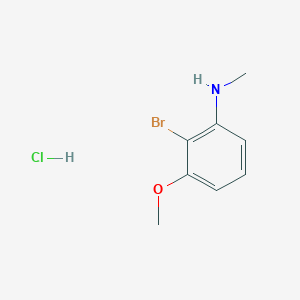![molecular formula C15H16N2OS B2642057 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide CAS No. 1797892-02-4](/img/structure/B2642057.png)
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : One study discusses the synthesis of 2-phenyl-4,5-substituted oxazoles, which involves intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides. This process is crucial for the introduction of various functionalities in the oxazole product, potentially applicable to compounds like N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide (Vijay Kumar, Saraiah, Misra, & Ila, 2012).
Characterization of Novel Compounds : A study on the synthesis and characterization of a different compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, showcases methodologies that could be relevant for characterizing compounds like N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide. These include chromatographic, spectroscopic, and mass spectrometric analyses (McLaughlin et al., 2016).
Biological Relevance and Applications
Drug Development Processes : A study on GDC-0917, a compound with a somewhat related structure, demonstrates the use of modeling and simulation in the preclinical stages of drug development. This approach could be relevant for understanding the pharmacokinetic and pharmacodynamic properties of N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide (Wong et al., 2013).
Antimicrobial Activities : Research on benzamide derivatives containing a triazole moiety has demonstrated significant antifungal activities. Such studies can guide the exploration of the antimicrobial potential of N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide (Zhang et al., 2016).
Novel Binding Site Identification : A study on N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide found a novel binding site for the fat mass and obesity associated protein (FTO). This kind of research can be instrumental in discovering new therapeutic targets, which might be relevant for studying the binding properties of N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide (He et al., 2015).
Antiviral Activities : The synthesis and evaluation of certain thiazole C-nucleosides for antiviral activities present a potential area of exploration for N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide. Understanding its activity against viruses and inhibitory mechanisms could provide valuable insights (Srivastava et al., 1977).
Inhibitor Development for Kinase Activity : Research on N-Acyl-2-aminothiazoles as inhibitors of CDK2/cycE, showcasing antitumor activity, offers a framework for investigating whether N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide could act as a kinase inhibitor, potentially in cancer therapy (Misra et al., 2004).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . They have shown diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to induce biological effects through various targets . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse physico-chemical properties, which can influence their pharmacokinetic profile .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, including solubility and stability, can be influenced by environmental conditions .
生化学分析
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions is complex and depends on the specific structure and functional groups of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific derivative and the type of cells involved .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-16-14(9-19-10)12-7-2-3-8-13(12)17-15(18)11-5-4-6-11/h2-3,7-9,11H,4-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUBKOILIDWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
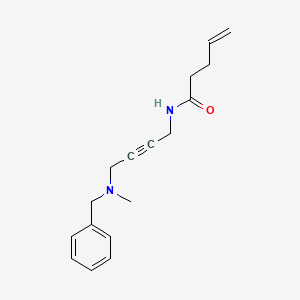
![2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2641975.png)
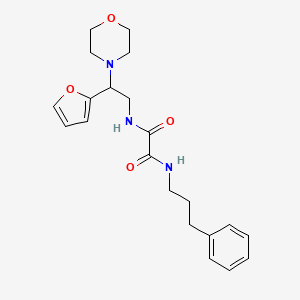
![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)
![4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate](/img/structure/B2641982.png)
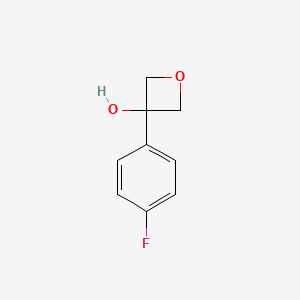
![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2641989.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2641991.png)

